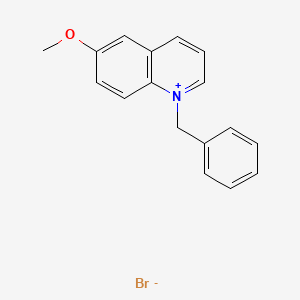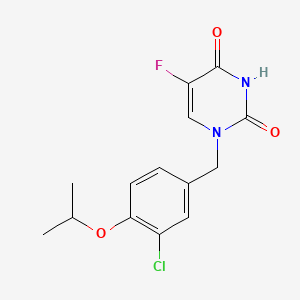
3,3-Difluoro-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-asparagine typically involves the fluorination of L-asparagine. One common method is the use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, which can selectively replace hydroxyl groups with fluorine atoms . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced bioreactors and optimized reaction conditions. The use of recombinant strains and genetic engineering techniques can enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 3,3-Difluoro-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium azide and organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-oxo derivatives, while substitution can produce a variety of functionalized amino acids .
科学研究应用
3,3-Difluoro-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Due to its unique properties, it is investigated for potential therapeutic applications, including cancer treatment and enzyme inhibition.
作用机制
The mechanism of action of 3,3-Difluoro-L-asparagine involves its interaction with specific enzymes and metabolic pathways. The fluorine atoms can influence the compound’s binding affinity and reactivity, leading to altered biological activity. For example, it can inhibit certain enzymes involved in amino acid metabolism, thereby affecting cellular functions .
相似化合物的比较
- 3,3-Difluoro-D-asparagine
- 3,3-Difluoro-L-glutamine
- 3,3-Difluoro-L-aspartic acid
Comparison: Compared to these similar compounds, 3,3-Difluoro-L-asparagine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can result in different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
属性
CAS 编号 |
64336-67-0 |
|---|---|
分子式 |
C4H6F2N2O3 |
分子量 |
168.10 g/mol |
IUPAC 名称 |
(2R)-2,4-diamino-3,3-difluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6F2N2O3/c5-4(6,3(8)11)1(7)2(9)10/h1H,7H2,(H2,8,11)(H,9,10)/t1-/m1/s1 |
InChI 键 |
XRUMRFOXEURSQI-PVQJCKRUSA-N |
手性 SMILES |
[C@@H](C(=O)O)(C(C(=O)N)(F)F)N |
规范 SMILES |
C(C(=O)O)(C(C(=O)N)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)



![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)


![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)

![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)


